DFP-4AB vs. DFP-4A: N-Butyl vs. N-Unsubstituted Analogs in Nef-Hck Kinase Inhibition
Although the exact target compound (N-butyl analog) has not been directly tested in published Nef-Hck assays, the closest structurally characterized DFP analog is DFP-4AB, which bears a 4-aminobutanol substituent. DFP-4AB inhibits the Nef-Hck complex with an IC50 of 16 µM, whereas the unsubstituted 4-amino parent DFP-4A shows no measurable inhibition in the same assay system [1]. The N-butyl analog (CAS 106561-46-0) is structurally intermediate between DFP-4A and DFP-4AB, lacking the hydroxyl group of DFP-4AB, and its Nef-Hck activity remains uncharacterized. This evidence is class-level inference only; direct quantitative data for the target compound are absent from the published literature.
| Evidence Dimension | Inhibition of Nef-Hck kinase complex (in vitro) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | DFP-4AB IC50 = 16,000 nM; DFP-4A IC50 > 100,000 nM |
| Quantified Difference | Not calculable for target compound |
| Conditions | Z'-lyte kinase assay, Tyr2 peptide substrate; DFP-4AB data from BindingDB BDBM36544 |
Why This Matters
If a user requires Nef-Hck pathway inhibition, the N-butyl analog's lack of characterization means it cannot be selected over the validated DFP-4AB without additional in-house testing.
- [1] BindingDB BDBM36544: DFP-4AB (Diphenylfuropyrimidine-4-aminobutanol). Nef-Hck complex IC50 = 1.60E+4 nM. View Source
